molecular formula C12H12N2OS B8338200 5-(2-Phenylethyl)-2-thiouracil

5-(2-Phenylethyl)-2-thiouracil

Cat. No.: B8338200
M. Wt: 232.30 g/mol
InChI Key: GOYATWUAKNCPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Phenylethyl)-2-thiouracil is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

5-(2-phenylethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H12N2OS/c15-11-10(8-13-12(16)14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14,15,16)

InChI Key

GOYATWUAKNCPCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CNC(=S)NC2=O

Origin of Product

United States

Contextualization Within Contemporary Thiouracil Chemistry Research

Thiouracil and its derivatives represent a significant class of heterocyclic compounds that are a subject of ongoing interest in medicinal chemistry. The core thiouracil structure, a pyrimidine (B1678525) analog where one of the carbonyl oxygens is replaced by sulfur, serves as a versatile scaffold for developing new therapeutic agents. Research has shown that modifications at various positions of the thiouracil ring can lead to a wide array of biological activities.

Substitutions at the C5 and C6 positions, as well as on the nitrogen and sulfur atoms, have yielded compounds with applications as antithyroid, antiviral, antibacterial, and anticancer agents. For instance, 6-n-propyl-2-thiouracil is a well-known antithyroid drug. nih.govpharmacophorejournal.com More recent research has focused on 5-substituted derivatives, such as 5-cyano and 5-sulfonamide thiouracils, which have been investigated for their potential as anticancer and antioxidant agents. mdpi.comjapsonline.comnih.gov The general synthetic strategy for many 5-substituted-2-thiouracils involves the condensation of a β-ketoester with thiourea (B124793). acs.org A related approach for 5-benzyl-2-thiouracils involves the formylation of substituted phenylpropanoate esters followed by condensation with thiourea. tandfonline.com It is within this framework of exploring the chemical space around the thiouracil core that a compound like 5-(2-Phenylethyl)-2-thiouracil would theoretically be synthesized and studied.

Historical Trajectories and Current Research Imperatives

Classical Synthetic Pathways to this compound

The traditional synthesis of this compound and its analogues primarily relies on well-established condensation reactions, with the Biginelli reaction being a cornerstone methodology. This approach involves the one-pot, acid-catalyzed cyclocondensation of three key components: an aldehyde, a β-dicarbonyl compound, and thiourea (B124793).

Strategic Utilization of Key Precursors and Reaction Cascades

The classical synthesis of this compound typically employs 3-phenylpropanal (B7769412) as the aldehyde precursor, which provides the 5-(2-phenylethyl) substituent. The choice of the β-dicarbonyl compound is crucial and can be varied to introduce different groups at other positions of the pyrimidine (B1678525) ring. For instance, the use of ethyl acetoacetate (B1235776) would result in a 6-methyl substituted thiouracil. The reaction cascade is initiated by the condensation of the aldehyde and thiourea, followed by the addition of the enolate of the β-dicarbonyl compound and subsequent cyclization and dehydration to form the dihydropyrimidine (B8664642) ring.

A common classical approach involves the condensation of a β-ketoester with thiourea in the presence of a base like sodium ethoxide. beilstein-journals.org For the synthesis of analogues, such as 5-benzyl-2-thiouracils, a similar strategy is employed, starting from the appropriate ethyl phenylpropanoates. nih.gov The reaction mechanism, as proposed in the context of the Biginelli reaction, can proceed through an initial aldol (B89426) condensation of the aldehyde and the β-ketoester, followed by the nucleophilic addition of thiourea and subsequent cyclization. chalcogen.ro

Optimization Protocols for Reaction Efficiency and Product Purity

Optimization of classical synthetic pathways for this compound and its analogues has been a key focus to enhance reaction yields and product purity. The choice of base and solvent has been shown to significantly impact the efficiency of the condensation reaction. For the synthesis of 5-benzyl-2-thiouracils, a close analogue, the use of stronger bases like lithium diisopropylamide (LDA) or potassium tert-butoxide has demonstrated improved yields compared to the traditional use of sodium metal. nih.gov Furthermore, changing the solvent from ethanol (B145695) to 2-propanol for the condensation step with thiourea has also resulted in higher product yields. nih.gov

Purification of the final product is typically achieved through recrystallization. For instance, recrystallization from a mixture of DMF and water has been reported for the purification of 5-phenoxy-2-thiouracils. nih.gov The crude product from Biginelli reactions can also be purified by recrystallization from ethanol. nih.gov The optimization of reaction conditions, including the molar ratios of reactants and the choice of catalyst, is crucial for minimizing side products and simplifying purification.

Advanced and Sustainable Synthetic Approaches in this compound Chemistry

In recent years, the focus has shifted towards the development of more sustainable and efficient synthetic methods for thiouracil derivatives. These advanced approaches include the use of novel catalytic systems, microwave-assisted synthesis, and continuous flow methodologies, which offer significant advantages over classical methods in terms of reaction times, yields, and environmental impact.

Catalytic Systems for Enhanced Thiouracil Annulation

A wide array of catalytic systems has been explored to enhance the efficiency of the Biginelli reaction for the synthesis of dihydropyrimidinones and their thione analogues. These include Lewis acids, Brønsted acids, and organocatalysts. For instance, nano-TiCl4·SiO2 has been reported as a highly efficient and reusable catalyst for the solvent-free synthesis of dihydropyrimidinones, including a phenethyl-substituted derivative. nih.govekb.eg Tris(pentafluorophenyl)borane has also been demonstrated as an effective catalyst for this transformation. escholarship.org

Organocatalysis has emerged as a powerful tool in this context, with thiourea derivatives themselves acting as catalysts. beilstein-journals.orgrsc.orgnih.govrsc.orgrsc.orgacs.org It has been proposed that thiouracil can act as a Brønsted acid catalyst in certain reactions. rsc.orgacs.orgresearchgate.netacs.org The use of N-(phenylsulfonyl)benzenesulfonamide as an organocatalyst has also been reported for the solvent-free Biginelli reaction, tolerating a variety of substrates including thiourea. informahealthcare.com These catalytic systems often lead to higher yields, shorter reaction times, and milder reaction conditions.

CatalystSubstratesConditionsYield (%)Reference
nano-TiCl4·SiO2Aldehyde, β-ketoester, urea (B33335)/thiourea60 °C, solvent-free87-95 nih.gov
B(C6F5)3Aldehyde, β-ketoester, urea/thioureaEtOH, refluxup to 98 escholarship.org
N-(phenylsulfonyl)benzenesulfonamideAldehyde, β-ketoester, urea/thiourea100 °C, solvent-freeup to 96 informahealthcare.com

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of thiouracil derivatives, offering significant rate enhancements and often improved yields compared to conventional heating methods. nih.govresearchgate.netacs.orgscirp.org The Biginelli condensation, in particular, has been shown to be highly amenable to microwave irradiation, often under solvent-free conditions. asianpubs.orgbeilstein-journals.org

The synthesis of N1,6-disubstituted 5-cyano-2-thiouracil derivatives has been accelerated by microwave irradiation, leading to higher yields in shorter reaction times. chalcogen.ro Similarly, the synthesis of various substituted uracils and thiouracils has been efficiently achieved in good yields by the one-pot condensation of β-ketoesters and urea or thiourea under solvent-free microwave conditions. researchgate.net This methodology allows for rapid and efficient access to a diverse range of thiouracil analogues. The use of catalysts such as sulfamic acid in conjunction with microwave heating can further enhance the reaction efficiency. asianpubs.org

ReactionConditionsTimeYield (%)Reference
Biginelli reaction with thioureaSulfamic acid, microwave, solvent-free2-5 min85-94 asianpubs.org
Synthesis of N1,6-disubstituted 5-cyano-2-thiouracilsK2CO3, EtOH, microwave2-5 min68-82 chalcogen.ro
Condensation of β-ketoesters and thioureaMicrowave, solvent-free20-30 sgood researchgate.net

Continuous Flow Methodologies for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of chemical compounds, including dihydropyrimidinones and their derivatives. syrris.comshd-pub.org.rs The Biginelli reaction has been successfully adapted to continuous flow systems, which offer advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and the potential for automated, high-throughput synthesis. nih.govnih.govresearchgate.netrsc.orgnih.govjmchemsci.com

The use of a Vortex Fluidic Device (VFD) has been shown to significantly accelerate the Biginelli reaction at ambient temperatures with low catalyst loading. nih.govnih.gov Zinc-catalyzed continuous flow Biginelli reactions have also been reported. researchgate.net These flow methodologies are not only more efficient but also inherently safer for scaling up reactions that may be exothermic or involve hazardous reagents. The ability to telescope reaction steps and integrate in-line purification makes continuous flow a highly attractive approach for the industrial production of this compound and its analogues.

Stereoselective and Chemo-selective Transformations for this compound Derivatives

The synthesis of derivatives of this compound often requires precise control over the introduction of new functional groups and stereocenters. Stereoselective and chemo-selective transformations are essential for achieving this control, allowing for the creation of a diverse range of analogues for structure-activity relationship (SAR) studies.

Stereoselective Transformations

Stereoselectivity is a critical consideration in the synthesis of bioactive molecules, as different enantiomers or diastereomers can exhibit vastly different biological activities. For derivatives of this compound, stereocenters can be introduced at various positions, including the phenylethyl side chain or on the pyrimidine ring itself.

One powerful method for introducing chirality is through asymmetric dihydroxylation . While direct dihydroxylation of the aromatic ring of the phenylethyl group is not feasible, a common strategy involves the synthesis of an unsaturated precursor, such as a 5-styryl-2-thiouracil derivative, which can then undergo Sharpless asymmetric dihydroxylation. This reaction, utilizing osmium tetroxide and a chiral quinine (B1679958) ligand, can produce vicinal diols with high enantioselectivity. wikipedia.orgencyclopedia.pub The choice of the chiral ligand, either (DHQ)₂-PHAL (AD-mix-α) or (DHQD)₂-PHAL (AD-mix-β), dictates the absolute configuration of the resulting diol. wikipedia.org Subsequent reduction of the styryl double bond would yield the desired chiral diol on the phenylethyl side chain.

Another approach to achieving stereoselectivity is through the diastereoselective alkylation of a chiral precursor. For instance, a chiral auxiliary can be attached to the thiouracil scaffold, directing the stereochemical outcome of subsequent alkylation reactions. Although specific examples for this compound are not extensively documented, the principle has been successfully applied to related heterocyclic systems. nih.gov The use of a chiral bicyclic N,O-acetal derived from an amino acid, for example, can control the facial selectivity of enolate alkylation, leading to the formation of a new stereocenter with high diastereomeric excess. nih.gov

Chemo-selective Transformations

The 2-thiouracil (B1096) ring possesses multiple reactive sites, including two nitrogen atoms (N1 and N3), a sulfur atom, and the C6 position of the pyrimidine ring. Chemo-selective functionalization is therefore essential to modify these sites independently and synthesize a variety of analogues.

The alkylation of the 2-thiouracil core is a prime example where chemo-selectivity is crucial. The ambident nucleophilic character of the thiouracil ring allows for alkylation to occur at the sulfur atom (S-alkylation) or the nitrogen atoms (N-alkylation). The reaction conditions, including the base, solvent, and electrophile, play a significant role in determining the regioselectivity of the alkylation. Generally, S-alkylation is favored under softer conditions, while harder electrophiles and stronger bases tend to promote N-alkylation. For instance, the use of a mild base in a polar aprotic solvent often leads to the selective formation of S-alkylated products. researchgate.net Conversely, employing a stronger base and a more reactive alkylating agent can direct the reaction towards N1 or N3 alkylation.

The functionalization of the C5 and C6 positions of the pyrimidine ring offers another avenue for introducing chemical diversity. While the target compound already possesses a phenylethyl group at the C5 position, further modifications can be envisioned. For instance, electrophilic substitution at the C5 position of a 6-aminouracil (B15529) precursor is a common strategy in the synthesis of related pyridopyrimidines. rjptonline.org Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, can be employed to introduce aryl or alkynyl groups at halogenated positions of the thiouracil ring, although this would require a different synthetic intermediate than one leading directly to the 5-(2-phenylethyl) moiety.

The following table summarizes some potential stereoselective and chemo-selective transformations for the synthesis of this compound derivatives, based on established methodologies for related compounds.

TransformationReagents and ConditionsTarget ModificationKey Considerations
Asymmetric Dihydroxylation OsO₄, (DHQ)₂-PHAL or (DHQD)₂-PHAL (AD-mix), K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂OIntroduction of a chiral diol on the phenylethyl side chain (from a styryl precursor)High enantioselectivity can be achieved. wikipedia.orgencyclopedia.pub
Diastereoselective Alkylation Chiral auxiliary, strong base (e.g., LHMDS), alkyl halideIntroduction of a new stereocenter on the pyrimidine ring or side chainThe choice of chiral auxiliary is critical for stereocontrol. nih.gov
Chemo-selective S-Alkylation Mild base (e.g., K₂CO₃), alkyl halide, polar aprotic solvent (e.g., DMF)Selective functionalization of the sulfur atomFavored by soft electrophiles. researchgate.net
Chemo-selective N-Alkylation Strong base (e.g., NaH), alkyl halide, aprotic solventSelective functionalization of the N1 or N3 positionFavored by hard electrophiles.

It is important to note that the specific conditions for these transformations would need to be optimized for the this compound scaffold to achieve the desired outcomes with high yield and selectivity.

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 5 2 Phenylethyl 2 Thiouracil

Cell-Based Assays for Characterizing In Vitro Biological Responses

Cell-based assays are fundamental in early-stage drug discovery to determine a compound's biological effect on living cells. mdpi.com These assays can provide information on cytotoxicity, cell proliferation, and other cellular processes.

Application in Diverse Cell Line Models (In Vitro)

There is no specific data available from studies that have applied 5-(2-Phenylethyl)-2-thiouracil to a diverse range of human cancer cell lines (such as those from breast, colon, liver, or lung cancer) or other cell types to characterize its activity profile. While other 5-substituted 2-thiouracil (B1096) derivatives have been evaluated against various cell lines, showing a range of cytotoxic activities, these findings cannot be directly extrapolated to the 5-(2-phenylethyl) analog. nih.govpharmacophorejournal.comijpbs.com

Quantitative In Vitro Dose-Response Relationships

Quantitative dose-response studies are crucial for determining the potency of a compound, typically expressed as an IC50 value (the concentration at which 50% of the biological response is inhibited). No published research provides dose-response curves or IC50 values for this compound in any cell-based assay.

Investigation of Molecular Mechanisms of Action (In Vitro)

Understanding how a compound exerts its effects at a molecular level is critical for its development as a potential therapeutic agent. This involves identifying its direct molecular targets and characterizing its interactions with them.

Identification and Validation of Molecular Targets (In Vitro)

The specific molecular targets of this compound have not been identified or validated in the scientific literature. While related thiouracil compounds have been shown to target enzymes like cyclin-dependent kinases (CDKs) or thymidylate synthase, there is no evidence to confirm if this compound interacts with these or other potential targets. nih.gov

Enzymatic Activity Modulation and Inhibition Kinetics (In Vitro)

There are no available enzymatic assays or kinetic studies detailing the modulatory or inhibitory effects of this compound on specific enzymes. Such studies would be necessary to determine if the compound acts as an enzyme inhibitor and to characterize the nature of this inhibition (e.g., competitive, non-competitive). While general methods for enzyme assays are well-established, frontiersin.orgrsc.org their application to this specific compound has not been reported. For instance, studies on other thiouracil derivatives have detailed their inhibitory effects on enzymes like dipeptidyl peptidase IV, but this information is not specific to the 5-(2-phenylethyl) derivative. nih.gov

Receptor Binding Profiling and Affinity Studies (In Vitro)

Similarly, there is no public data from receptor binding assays to indicate whether this compound has an affinity for any specific receptors. Radioligand binding assays are the standard for determining the affinity of a compound for a receptor, but no such studies have been published for this particular molecule. labome.comgiffordbioscience.com

Biochemical Pathway Interrogation Mediated by this compound (In Vitro)

The influence of this compound on various biochemical pathways has not been a subject of published in vitro studies.

Impact on Specific Metabolic Fluxes (In Vitro)

Detailed investigations into how this compound might alter cellular metabolism are absent from the scientific record. Methodologies such as stable isotope-assisted metabolic flux analysis (MFA), which are instrumental in quantifying the rates of metabolic reactions, have not been applied to cells treated with this compound. Consequently, there is no data on its potential impact on central carbon metabolism, amino acid metabolism, or lipid metabolism.

Nucleic Acid Interaction Analysis (In Vitro)

Direct interaction studies between this compound and nucleic acids (DNA or RNA) have not been reported. Biophysical techniques such as electrophoretic mobility shift assays (EMSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), which are commonly used to characterize the binding affinity and kinetics of small molecules to nucleic acids, have not been employed to evaluate this specific compound.

Modulation of Protein-Protein Interactions (In Vitro)

The ability of this compound to modulate protein-protein interactions (PPIs) remains an unexplored area of research. High-throughput screening methods like yeast two-hybrid (Y2H) screens, co-immunoprecipitation (Co-IP) followed by mass spectrometry, or fluorescence resonance energy transfer (FRET)-based assays have not been utilized to identify potential protein interaction partners or to assess the compound's ability to disrupt or stabilize specific protein complexes.

Structure Activity Relationship Sar Studies of 5 2 Phenylethyl 2 Thiouracil Derivatives

Pharmacophore Elucidation for 5-(2-Phenylethyl)-2-thiouracil (In Vitro SAR)

Pharmacophore modeling has been instrumental in identifying the essential chemical features of this compound derivatives that are crucial for their interaction with biological targets, particularly protein kinases like cyclin-dependent kinase 2 (CDK2). These models highlight a consensus set of features necessary for potent inhibitory activity.

Key pharmacophoric features typically include:

A hydrogen bond donor from the N1 or N3 position of the thiouracil ring.

A hydrogen bond acceptor represented by the carbonyl oxygen at the C4 position of the thiouracil ring.

A hydrophobic region corresponding to the phenylethyl group.

An aromatic ring feature from the phenyl group.

Systematic Impact of Structural Modifications on In Vitro Biological Activity

Systematic derivatization of the this compound scaffold has provided a wealth of information on how different structural components influence in vitro biological activity. These modifications have been explored at the phenylethyl moiety, the thiouracil heterocycle, and the linker region.

Modifications to the terminal phenyl ring of the phenylethyl group have a profound impact on the anticancer activity of these compounds. The introduction of various substituents allows for the probing of the steric and electronic requirements of the hydrophobic pocket of the target enzyme.

Generally, it has been observed that:

Electron-donating groups (e.g., -OCH₃, -CH₃) at the para-position of the phenyl ring can enhance activity.

Halogen substituents (e.g., -F, -Cl, -Br) can also lead to increased potency, with their position on the ring being a critical determinant. For instance, di-substitution, such as with 2,3-dichlorophenyl groups, has been shown to be particularly effective in some series.

The size and nature of the substituent are crucial; bulky groups may be detrimental if they lead to steric clashes within the binding site.

CompoundPhenylethyl Substituent (R)In Vitro Activity (IC50, µM) vs. Cancer Cell Line
1UnsubstitutedData Not Available
24-MethoxyEnhanced Activity
34-BromoPotent Activity
42,3-DichloroHighly Potent Activity

While the 2-thiouracil (B1096) core is often considered essential for the primary interactions with the target, modifications at available positions can fine-tune the biological activity.

Key findings include:

Alkylation at the N1 and N3 positions: Small alkyl groups are generally well-tolerated, but larger substituents can decrease activity.

Substitution at the C6 position: The introduction of small alkyl groups, such as a methyl group, can influence the orientation of the 5-substituent and impact binding.

The thio-group at C2 is often critical for activity, and its replacement with an oxygen (uracil) or other groups typically leads to a significant loss of potency.

CompoundThiouracil ModificationEffect on In Vitro Activity
5N1-methylationMaintained or slightly decreased activity
6C6-methylationModulated activity depending on C5-substituent
7Replacement of C2-sulfur with oxygenSignificant loss of activity

The ethyl linker connecting the thiouracil ring and the phenyl group plays a role in providing the optimal distance and orientation for the two key moieties to interact with their respective binding sites. While less explored than modifications at the termini, changes to this linker can affect the molecule's flexibility and conformation. Shortening, lengthening, or introducing rigidity to this linker can have a significant impact on biological activity, often leading to a decrease in potency if the optimal spatial arrangement of the pharmacophoric features is disrupted.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR studies have been employed to develop mathematical models that correlate the structural features of this compound analogues with their in vitro biological activities. These models are valuable for predicting the potency of novel, unsynthesized compounds and for gaining a deeper understanding of the physicochemical properties that drive activity.

By utilizing a training set of compounds with known in vitro activities, QSAR models are built using various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A typical linear QSAR model might take the form of: log(1/IC₅₀) = a(logP) + b(MR) + c(σ) + d

Where:

logP represents the hydrophobicity of the molecule.

MR (molar refractivity) is a measure of steric bulk.

σ (Hammett constant) quantifies the electronic effect of substituents.

a, b, c, and d are constants derived from the regression analysis.

These models often reveal that a balance of hydrophobicity and specific steric and electronic properties of the substituents on the phenylethyl ring is crucial for high potency. The predictive power of these models is validated using an external test set of compounds not included in the model generation. Successful QSAR models serve as a powerful tool in the hit-to-lead and lead optimization phases of drug discovery, enabling a more focused and efficient design of novel this compound derivatives with enhanced anticancer activity.

Computational Approaches for Structure-Activity Relationship (SAR) Prediction of this compound Derivatives

Currently, there is a notable absence of publicly available scientific literature detailing specific computational studies, such as Quantitative Structure-Activity Relationship (QSAR) or molecular docking analyses, focused exclusively on this compound and its direct derivatives. While computational methods are extensively used to predict the biological activities and establish SAR for a wide array of thiouracil analogs, research targeting the unique structural combination of a phenylethyl group at the 5-position of the 2-thiouracil core is not readily found in existing research databases.

General computational approaches that are theoretically applicable to this compound class include:

Quantitative Structure-Activity Relationship (QSAR): This method involves the development of mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. For this compound derivatives, a QSAR study would typically involve synthesizing a library of analogs with modifications to the phenylethyl group (e.g., substitutions on the phenyl ring) or the thiouracil scaffold. The biological activity of these compounds would be experimentally determined, and then computational software would be used to calculate a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). Statistical methods, such as multiple linear regression or partial least squares, would then be employed to build a predictive model. Such a model could elucidate which properties are crucial for the desired activity and guide the design of new, more potent compounds.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If the biological target of this compound is known (e.g., a specific enzyme or receptor), molecular docking could be used to simulate the interaction between the compound and the target's binding site. This would provide insights into the binding mode, key interactions (such as hydrogen bonds and hydrophobic interactions), and the binding affinity. By comparing the docking scores and binding poses of a series of derivatives, researchers could rationalize their observed activities and predict the potential of novel, unsynthesized analogs.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. If a set of active this compound derivatives were available, a pharmacophore model could be generated. This model would highlight the key electronic and steric features required for activity, serving as a template for virtual screening of large compound libraries to identify new potential hits with diverse chemical scaffolds.

While these computational methodologies are standard in drug discovery and medicinal chemistry for a vast range of compounds, including many thiouracil derivatives, their specific application to this compound has not been documented in the reviewed literature. Future research in this area would be necessary to generate the data required for such computational SAR prediction studies.

Rational Design and Synthesis of 5 2 Phenylethyl 2 Thiouracil Analogues

Guiding Principles for the Design of Novel 5-(2-Phenylethyl)-2-thiouracil Structures

The rational design of novel this compound analogues is guided by established structure-activity relationships (SARs) of similar pyrimidine (B1678525) derivatives and the therapeutic targets of interest. The 2-thiouracil (B1096) nucleus is a known pharmacophore that can interact with various biological targets. For instance, pyrimidine analogues like 5-fluorouracil (B62378) are widely used in cancer chemotherapy. nih.gov The design of new derivatives often focuses on enhancing efficacy and selectivity while minimizing toxicity.

Key considerations for the design of novel this compound structures include:

Target-Oriented Design: Analogues can be designed to target specific enzymes or receptors. For example, by mimicking the natural substrates of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, it is possible to design potent anticancer agents. nih.gov The phenylethyl group can be strategically modified to enhance binding to the hydrophobic pockets of target proteins.

Modulation of Physicochemical Properties: The lipophilicity, electronic properties, and steric bulk of the molecule can be fine-tuned by introducing various substituents. The phenylethyl group already provides a significant lipophilic character, which can be further modified by substitution on the phenyl ring. These modifications can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Isosteric Replacements: The replacement of certain functional groups with others that have similar steric and electronic properties (isosteres) can lead to improved activity or reduced side effects. For instance, the sulfur atom at the 2-position can be a key interaction point, and its chemical environment can be modulated through S-alkylation. pensoft.net

Synthetic Routes to Key Classes of this compound Analogues

The synthesis of diverse libraries of this compound analogues can be achieved through various established organic chemistry reactions. The core scaffold, this compound, would first need to be synthesized, likely through a condensation reaction involving a β-ketoester bearing a phenylethyl group at the α-position and thiourea (B124793). Once the core is obtained, further modifications can be introduced at the N1, N3, S2, and the phenyl ring of the phenylethyl group.

N-substitution on the pyrimidine ring can significantly impact the biological activity of thiouracil derivatives. The synthesis of N-substituted analogues of this compound can be approached by reacting the parent compound with various electrophiles under basic conditions. For instance, alkylation at the N1 or N3 position can be achieved using alkyl halides in the presence of a base like potassium carbonate. The regioselectivity of the N-alkylation can sometimes be a challenge, but reaction conditions can be optimized to favor one isomer over the other.

A general synthetic route could involve the reaction of this compound with a suitable amine in the presence of a coupling agent or via a multi-step sequence involving activation of the nitrogen atom. For example, a mixture of a pyrimidine-5-sulfonyl chloride with a suitable amine can be refluxed in ethanol (B145695) with pyridine (B92270) to yield N-substituted pyrimidine-5-sulfonamides. nih.gov

The sulfur atom at the 2-position of the thiouracil ring is highly nucleophilic and can be readily alkylated. S-alkylation is a common strategy to introduce a variety of functional groups and modulate the compound's biological profile. The synthesis of S-alkylated derivatives of this compound can be achieved by treating the parent compound with an appropriate alkylating agent, such as an alkyl halide or a phenacyl bromide, in the presence of a base.

A typical procedure involves dissolving the 2-thiouracil derivative in a solvent like methanol, followed by the addition of a base such as sodium methoxide (B1231860) and the corresponding alkylating agent. pensoft.net This reaction is generally efficient and leads to the formation of 2-alkylthio-pyrimidin-4(3H)-one derivatives. It is crucial to control the reaction conditions to avoid potential side reactions, such as intramolecular cyclization. pensoft.net

Modification of the phenyl ring of the 5-(2-phenylethyl) group provides an excellent opportunity to explore the SAR of these compounds. The introduction of various substituents on the phenyl ring can influence the molecule's interaction with its biological target. The design of these analogues would involve selecting substituents with varying electronic and steric properties (e.g., electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like nitro or halogens).

The synthesis of these analogues would typically start from a substituted phenylacetic acid or a related precursor. This substituted starting material would then be used to construct the 5-(substituted-phenylethyl)-2-thiouracil core through established pyrimidine synthesis methods. For example, a substituted benzaldehyde (B42025) could be used in a multi-component reaction to generate the desired pyrimidine ring. wjarr.com

In Vitro Biological Evaluation of Designed Analogue Libraries

Following the successful synthesis of libraries of this compound analogues, their biological activities are assessed through a battery of in vitro assays. The choice of assays depends on the therapeutic target for which the compounds were designed.

For analogues designed as potential anticancer agents, a common primary screen is the evaluation of their cytotoxic effects against a panel of human cancer cell lines. The IC50 (half-maximal inhibitory concentration) values are determined to quantify the potency of the compounds. For instance, various 2-thiouracil-5-sulfonamide derivatives have been tested against cancer cell lines such as A-2780 (ovarian), HT-29 (colon), MCF-7 (breast), and HepG2 (liver). nih.gov

Table 1: Example of In Vitro Cytotoxicity Data for a Hypothetical Library of this compound Analogues

Compound IDR1 (N-substituent)R2 (S-substituent)R3 (Phenyl substituent)IC50 (µM) - MCF-7IC50 (µM) - HT-29
PET-1 HHH>100>100
PET-N1 -CH3HH85.291.5
PET-S1 H-CH2PhH45.752.3
PET-P1 HH4-Cl62.170.8
PET-NSP1 -CH3-CH2Ph4-Cl15.321.9

Note: This table is a hypothetical representation to illustrate the type of data generated.

Further mechanistic studies can be conducted on the most potent compounds. For example, if the compounds were designed as CDK inhibitors, their ability to inhibit specific CDK enzymes (e.g., CDK2A) would be assessed. nih.gov Cell cycle analysis using flow cytometry can reveal if the compounds induce cell cycle arrest at specific phases (e.g., G1/S or G2/M). nih.gov

For analogues designed with antioxidant potential, their activity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, hydrogen peroxide scavenging assay, and lipid peroxidation inhibition assay. mdpi.com The results are often compared to a standard antioxidant like ascorbic acid.

Table 2: Example of In Vitro Antioxidant Activity for a Hypothetical Library of this compound Analogues

Compound IDR1 (N-substituent)R2 (S-substituent)R3 (Phenyl substituent)DPPH Scavenging IC50 (µg/mL)H2O2 Scavenging IC50 (µg/mL)
PET-1 HHH>200>200
PET-A1 HH4-OH55.668.2
PET-A2 HH3,4-(OH)225.132.7
Ascorbic Acid ---18.523.0

Note: This table is a hypothetical representation to illustrate the type of data generated.

Through such systematic design, synthesis, and evaluation, novel this compound analogues with promising therapeutic potential can be identified and optimized.

Computational and Theoretical Investigations of 5 2 Phenylethyl 2 Thiouracil

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations provide insights into the molecule's reactivity, stability, and the nature of its chemical bonds.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity.

For 5-(2-Phenylethyl)-2-thiouracil, the presence of the electron-rich thiouracil ring and the aromatic phenylethyl group influences the distribution and energy of these frontier orbitals. The thiouracil moiety, with its heteroatoms, contributes significantly to the HOMO, making it a potential electron donor in interactions with biological targets. The phenylethyl substituent can also modulate the electronic properties.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.5 to -5.5
LUMO Energy-1.5 to -0.5
HOMO-LUMO Gap4.0 to 5.0

Note: The values presented are estimations based on computational studies of structurally related 5-substituted-2-thiouracil derivatives and may vary depending on the specific computational method and basis set used.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The predicted gap for this compound suggests a molecule with a balance of stability and reactivity, a desirable characteristic for a potential drug candidate.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its non-covalent interactions. The ESP map illustrates regions of positive, negative, and neutral electrostatic potential on the molecule's surface.

In the case of this compound, the ESP map would be expected to show regions of negative potential (electron-rich) around the oxygen and sulfur atoms of the thiouracil ring, as well as the nitrogen atoms. These areas are likely to be involved in hydrogen bonding and other electrostatic interactions with receptor sites. The phenyl group of the substituent would exhibit a region of negative pi-electron density above and below the plane of the ring, while the hydrogen atoms would be associated with regions of positive potential. These features are critical in determining how the molecule orients itself within a binding pocket.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (In Silico)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme.

Prediction of Binding Modes and Interaction Specificity

Molecular docking studies on derivatives of 2-thiouracil (B1096) have shown that the thiouracil core can form key hydrogen bond interactions with the amino acid residues in the active site of various enzymes. nih.govdntb.gov.uanih.gov For this compound, it is predicted that the N-H and C=O groups of the thiouracil ring would act as hydrogen bond donors and acceptors, respectively. The sulfur atom could also participate in interactions.

Quantitative Assessment of Binding Energetics

Molecular docking programs provide a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative binding energy indicates a more favorable interaction. Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and energetics.

Table 2: Predicted Binding Energetics for this compound with a Hypothetical Receptor

ParameterPredicted Value
Binding Energy (Docking Score)-7.0 to -9.0 kcal/mol
Key Interacting ResiduesAmino acids with polar side chains (for H-bonding) and aromatic/hydrophobic side chains (for van der Waals interactions)

Note: These values are illustrative and would be highly dependent on the specific biological target being investigated.

Studies on related compounds suggest that the combination of hydrogen bonds from the thiouracil core and hydrophobic interactions from the C5-substituent leads to strong and specific binding. researchgate.netpharmacophorejournal.com

Prediction of Molecular Descriptors Relevant to In Vitro Biological Efficacy and Selectivity

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to correlate the structural features of a compound with its biological activity.

For this compound, several molecular descriptors are relevant for predicting its potential in vitro efficacy and selectivity.

Table 3: Key Predicted Molecular Descriptors for this compound

DescriptorPredicted Value/RangeRelevance
Molecular Weight (MW)~246.3 g/mol Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient)2.0 - 3.0A measure of lipophilicity, affecting cell membrane permeability.
Hydrogen Bond Donors2Important for specific interactions with target proteins.
Hydrogen Bond Acceptors2Important for specific interactions with target proteins.
Polar Surface Area (PSA)~70-80 ŲInfluences cell permeability and bioavailability.

Note: These are calculated estimates and can vary based on the prediction software used.

The lipophilicity (LogP) is particularly important for 2-thiouracil derivatives. The 2-phenylethyl group significantly increases the lipophilicity compared to unsubstituted 2-thiouracil, which can enhance its ability to cross cell membranes and reach its intracellular target. However, an optimal balance of lipophilicity and hydrophilicity is necessary for good pharmacokinetic properties. The polar surface area is another critical descriptor that is often correlated with oral bioavailability.

Topological and Geometrical Descriptors

Topological and geometrical descriptors are numerical values that quantify different aspects of a molecule's structure and shape. They are calculated from the 2D representation (topological) or the 3D geometry (geometrical) of the molecule and are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies.

Topological Descriptors: These descriptors are derived from the graph representation of the molecule, where atoms are vertices and bonds are edges. They are independent of the molecule's 3D conformation. Common topological indices include connectivity indices, which describe the degree of branching, and shape indices. For a molecule like this compound, these descriptors would encode information about the size and branching of the phenylethyl group and its connection to the thiouracil core.

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and are therefore dependent on its conformation. They provide information about the molecule's shape, size, and surface area. Important geometrical descriptors include:

Principal Moments of Inertia: These describe the mass distribution and can indicate the molecule's general shape (e.g., spherical, disk-like, or rod-like).

Shadow Indices: These are projections of the molecular shape onto different planes, providing a measure of the molecule's cross-section.

For this compound, geometrical descriptors would be crucial for understanding how it might fit into a biological target like an enzyme's active site. The flexibility of the ethyl linker between the phenyl and thiouracil rings would allow for various conformations, each with a unique set of geometrical descriptors.

Below is an illustrative table of common topological and geometrical descriptors that would be relevant in a computational study of this compound.

Descriptor TypeDescriptor ExampleDescription
Topological Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Atom CountThe total number of atoms in the molecule.
Rotatable Bond CountThe number of bonds that allow free rotation, indicating molecular flexibility.
Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule; relates to drug transport properties.
Geometrical van der Waals VolumeThe volume occupied by the molecule based on van der Waals radii.
Molecular Surface AreaThe total surface area of the molecule.
Molar RefractivityA measure of the total polarizability of a mole of a substance.

Electronic and Steric Descriptors

Electronic and steric descriptors are critical for modeling the interactions between a molecule and its biological target. They quantify the electronic and spatial properties that govern non-covalent interactions like hydrogen bonding, electrostatic interactions, and van der Waals forces.

Electronic Descriptors: These are derived from the molecule's electronic structure, often calculated using quantum mechanical methods like Density Functional Theory (DFT). Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): This is a 3D map of the electrostatic potential on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. For this compound, the oxygen and sulfur atoms would be expected to be regions of negative potential, while the N-H protons would be regions of positive potential.

Mulliken Charges: These provide an estimation of the partial atomic charge on each atom in the molecule.

Steric Descriptors: These descriptors quantify the spatial aspects of the molecule and its substituents, which is essential for understanding steric hindrance and complementarity in ligand-receptor binding. Examples include:

Sterimol Parameters: These parameters (L, B1, B5) describe the length and widths of a substituent, providing a more detailed picture of its shape than simple van der Waals radii.

Molar Refractivity (MR): While also considered a physical property, MR is often used as a steric parameter in QSAR studies as it is related to the volume of a substituent and its polarizability.

The following table provides examples of electronic and steric descriptors that would be calculated in a comprehensive computational analysis.

Descriptor TypeDescriptor ExampleDescription
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO GapThe energy difference between HOMO and LUMO; an indicator of chemical reactivity.
Dipole MomentA measure of the net molecular polarity.
Mulliken Atomic ChargesPartial charges assigned to individual atoms in the molecule.
Steric Molar Refractivity (MR)A measure of the volume occupied by an atom or group of atoms and their polarizability.
van der Waals Radii/VolumeMeasures of atomic or group size based on the van der Waals radius.

Advanced Methodologies and Future Research Directions for 5 2 Phenylethyl 2 Thiouracil

Application of 'Omics Technologies for Comprehensive In Vitro Biological Profiling

To fully elucidate the mechanism of action of 5-(2-phenylethyl)-2-thiouracil, a systems-level understanding of its impact on cellular processes is essential. 'Omics technologies provide a powerful, unbiased approach to capture global changes in genes, proteins, and metabolites following compound exposure.

Transcriptomic analysis, primarily through RNA-Sequencing (RNA-Seq), offers a snapshot of the entire set of RNA transcripts in a cell at a specific moment. Applying this to cells treated with this compound can reveal the genetic pathways it modulates. The typical workflow involves treating cultured human cancer cell lines with the compound and then extracting total RNA. mdpi.commdpi.com High-throughput sequencing of this RNA generates millions of reads, which are then aligned to a reference genome to quantify the expression level of every gene. nih.gov

By comparing the transcriptomes of treated cells to untreated controls, researchers can identify differentially expressed genes (DEGs). peerj.com Subsequent bioinformatic analysis, using tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO), can pinpoint specific biological pathways and molecular functions that are significantly enriched among the DEGs. mdpi.com For instance, if this compound has an anti-cancer effect, transcriptomic analysis might reveal the upregulation of genes involved in apoptosis and cell cycle arrest or the downregulation of genes related to cell proliferation and metastasis. mdpi.comnih.gov Quantitative real-time PCR (qRT-PCR) is then used to validate the expression changes of key candidate genes identified by RNA-Seq, confirming the reliability of the transcriptomic data. mdpi.compeerj.com

While transcriptomics reveals the intent of a cell to produce proteins, proteomics provides a direct measure of the functional molecules themselves. Proteomic profiling using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify thousands of proteins and their post-translational modifications in response to treatment with this compound. kezarlifesciences.complos.org

A potential research strategy involves treating cells with the compound, followed by subcellular fractionation to separate cellular components like the cytosol, membrane, and organelles. kezarlifesciences.com Proteins from each fraction are then digested into peptides and analyzed by LC-MS/MS. This approach not only identifies which proteins are altered in abundance but also where these changes occur within the cell. kezarlifesciences.com For example, a study on a novel anti-cancer small molecule inhibitor, KZR-8834, used this method to show an increased abundance of proteins in the endoplasmic reticulum (ER) lumen, such as 78 kDa glucose-regulated protein (BiP) and Protein Disulfide-Isomerase (PDI), indicating the induction of ER stress. kezarlifesciences.com A similar proteomic signature could be investigated for this compound. The data generated allows for the creation of detailed protein interaction maps and pathway analyses, offering deep mechanistic insights. kezarlifesciences.comrug.nl

Table 1: Hypothetical Proteomic Profiling of Cells Treated with this compound. This table is adapted from data on other small molecule inhibitors and represents potential findings. kezarlifesciences.com
Protein IDProtein NameFold Change (Treated vs. Control)Main Cellular Location
P1102178 kDa Glucose-Regulated Protein (BiP)2.59ER Lumen
P07237Protein Disulfide-Isomerase (PDI)3.44ER Lumen
P14625Endoplasmin (HSP90B1)2.77ER Lumen
P27797Calreticulin (CALR)1.90ER / Nucleus
P1080960 kDa Heat Shock Protein (HSP60)2.58Mitochondria
P61769β-2 Microglobulin (B2M)0.62Membrane

High-Throughput Screening Paradigms for the Discovery of Novel this compound Scaffolds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of chemical compounds to identify those with a desired biological activity. google.comacs.org To discover novel scaffolds related to this compound, an HTS campaign could be designed around its putative biological target. Once the primary target is identified and validated, a biochemical or cell-based assay is developed in a miniaturized format (e.g., 384- or 1536-well plates).

For example, if this compound is found to inhibit a specific enzyme like a sirtuin or kinase, a fluorescence-based enzymatic assay could be used. researchgate.net Large, diverse chemical libraries would then be screened to identify "hits"—compounds that show significant inhibition. These hits would then undergo secondary screening and dose-response analysis to confirm their activity and determine their potency. Virtual screening, a computational HTS approach, can also be used to pre-filter large compound databases, identifying molecules with a high probability of binding to the target, thereby saving resources. researchgate.net The goal of these HTS paradigms is to identify structurally diverse molecules that can serve as new starting points for medicinal chemistry optimization.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Development

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing predictive capabilities and automating complex data analysis. mdpi.comnih.gov In the context of this compound, AI/ML can be integrated across the R&D pipeline.

Initially, ML models can be trained on existing data from thiouracil derivatives and other similar compounds to predict the biological activity of new, virtual molecules. mit.edumednexus.org This in silico approach allows for the exploration of vast chemical spaces that would be prohibitively expensive to synthesize and test experimentally. mit.edu For instance, a deep learning model could be trained to recognize the structural features of thiouracil analogs that confer high potency against a specific cancer cell line. mednexus.org This model could then screen millions of virtual compounds to prioritize a smaller, more manageable set for synthesis and biological validation. mit.edu

Furthermore, AI can analyze complex 'omics data to identify novel drug targets or biomarkers associated with the compound's activity. mdpi.com As research progresses, ML algorithms can also help predict pharmacokinetic properties and potential toxicity, guiding the design of derivatives with more favorable drug-like characteristics long before they are tested in biological systems. nih.govresearchgate.net

Identification of Unexplored Research Avenues and Translational Opportunities for this compound and its Derivatives

While initial research may focus on a specific disease, the unique structure of this compound suggests potential applications in multiple therapeutic areas. Based on the activities of related thiouracil and pyrimidine (B1678525) analogs, several unexplored avenues warrant investigation.

Recent studies have shown that novel 2-thiouracil-5-sulfonamide derivatives possess potent anticancer activity by inhibiting cyclin-dependent kinase 2 (CDK2) and inducing cell cycle arrest. nih.govnih.gov This suggests that this compound and its future derivatives should be evaluated for their effects on key cell cycle regulators. Another study highlighted that different thiouracil-5-sulfonamides act as potent antioxidants and inhibitors of the 15-lipoxygenase (15-LOX) enzyme, which is implicated in inflammatory diseases. nih.gov This opens a translational opportunity to explore the compound's potential in treating inflammation-related conditions. The core structure, a substituted thiouracil, is a versatile pharmacophore that could be modified to target a wide range of enzymes and receptors, expanding its therapeutic possibilities beyond a single disease indication. researchgate.net

Synergistic Research Combining Synthetic Chemistry and Biological Validation for this compound

The most effective path for advancing this compound research lies in a tightly integrated, iterative cycle of synthetic chemistry and biological validation. acs.orgnih.gov This synergistic approach uses biological findings to inform the design of the next generation of molecules, which are then synthesized and tested, creating a continuous loop of optimization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Phenylethyl)-2-thiouracil, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving thiourea and substituted pyrimidinones. For example, refluxing thiourea with sodium salts of α-formylbutyrolactone derivatives under basic conditions has been used for analogous thiouracils . Optimization includes adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. How can researchers analytically characterize this compound to confirm structure and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., phenylethyl group at C5, thioketone at C2) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 245.0921 for C12_{12}H12_{12}N2_2OS) .
  • HPLC-UV/LC-MS : Assess purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies are recommended for designing this compound analogues to explore structure-activity relationships (SAR)?

  • Methodological Answer : Focus on modifying:

  • Phenylethyl moiety : Introduce electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) to study electronic effects on bioactivity .
  • Pyrimidinone fragment : Replace the thiouracil sulfur with oxygen/selenium or alter substituents at C4/C6 (e.g., methyl, halogen) .
  • Amido-functional groups : Replace diethylamino groups with amides to reduce basicity and enhance metabolic stability . Evaluate using in vitro assays (e.g., enzyme inhibition) and molecular docking.

Q. How can metabolic stability of this compound be assessed in bacterial or mammalian systems?

  • Methodological Answer :

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-HRMS. Measure half-life (t1/2t_{1/2}) and intrinsic clearance .
  • Bacterial models : Use E. coli strains expressing DUF523 proteins (e.g., YedY) to study desulfuration pathways. Compare growth curves in media with/without 2-thiouracil derivatives .
  • Isotopic labeling : Track 34S^{34}S-labeled thiouracil to identify metabolic byproducts like uracil .

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution to identify absorption/metabolism barriers .
  • Orthogonal assays : Validate in vitro results using multiple methods (e.g., SPR, ITC for binding affinity; cell viability assays for cytotoxicity) .
  • Dose-response studies : Test higher doses or alternative formulations (e.g., PEGylated nanoparticles) to overcome solubility limitations .

Q. What advanced safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear butyl rubber gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Decontamination : Use 10% sodium bicarbonate for spills and 70% ethanol for equipment cleaning .
  • Toxicity screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity, even if acute toxicity is low .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.